![molecular formula C16H20F2O2 B14281798 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one CAS No. 126163-34-6](/img/structure/B14281798.png)
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an ethoxy-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with cyclohexanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the benzene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel complexes might be employed to facilitate the coupling reactions, and the use of automated systems can ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The ethoxy and difluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanone moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
類似化合物との比較
Similar Compounds
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
- 3,4-Difluorophenylboronic acid
Uniqueness
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
126163-34-6 |
|---|---|
分子式 |
C16H20F2O2 |
分子量 |
282.32 g/mol |
IUPAC名 |
4-[2-(4-ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20F2O2/c1-2-20-14-10-7-12(15(17)16(14)18)6-3-11-4-8-13(19)9-5-11/h7,10-11H,2-6,8-9H2,1H3 |
InChIキー |
YYBGFEIOFRSDFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)CCC2CCC(=O)CC2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





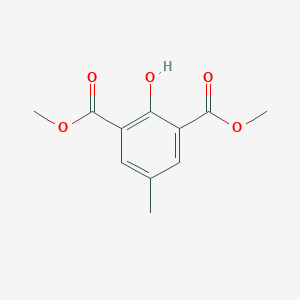

![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)

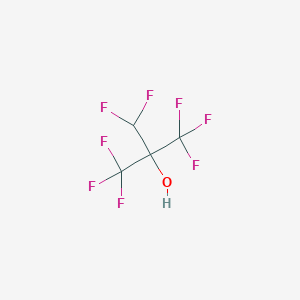
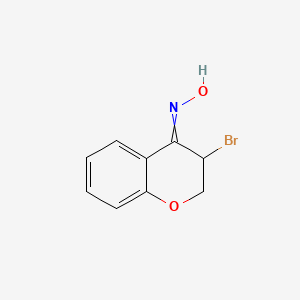
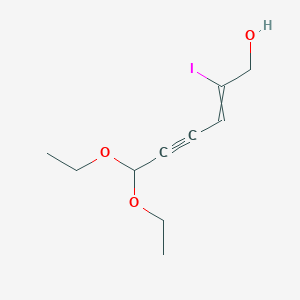
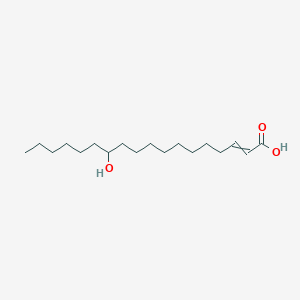

![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

